

Application Notes and Protocols: Measuring Soficitinib Target Engagement with Phosphoflow Cytometry

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Compound of Interest		
Compound Name:	Soficitinib	
Cat. No.:	B15611915	Get Quote

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Introduction

Soficitinib (ICP-332) is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] TYK2 plays a crucial role in the signaling pathways of several key cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5][6] By inhibiting TYK2, **Soficitinib** aims to modulate the inflammatory cascade driven by cytokines such as Interleukin-13 (IL-13) and Interleukin-31 (IL-31). **Soficitinib** is currently in clinical development for the treatment of T-cell-related autoimmune disorders, including atopic dermatitis, psoriasis, and vitiligo.[1][2]

Phospho-flow cytometry is a powerful technique that allows for the quantitative measurement of protein phosphorylation at the single-cell level.[7][8] This method is particularly well-suited for assessing the target engagement of kinase inhibitors like **Soficitinib**. By measuring the phosphorylation status of downstream signaling molecules, specifically Signal Transducer and Activator of Transcription (STAT) proteins, in response to cytokine stimulation, researchers can directly determine the inhibitory activity of the compound within specific immune cell populations.[9][10]

These application notes provide a detailed protocol for utilizing phospho-flow cytometry to measure the target engagement of **Soficitinib** by assessing the phosphorylation of key STAT



proteins in peripheral blood mononuclear cells (PBMCs) following cytokine stimulation.

Signaling Pathways and Target Biomarkers

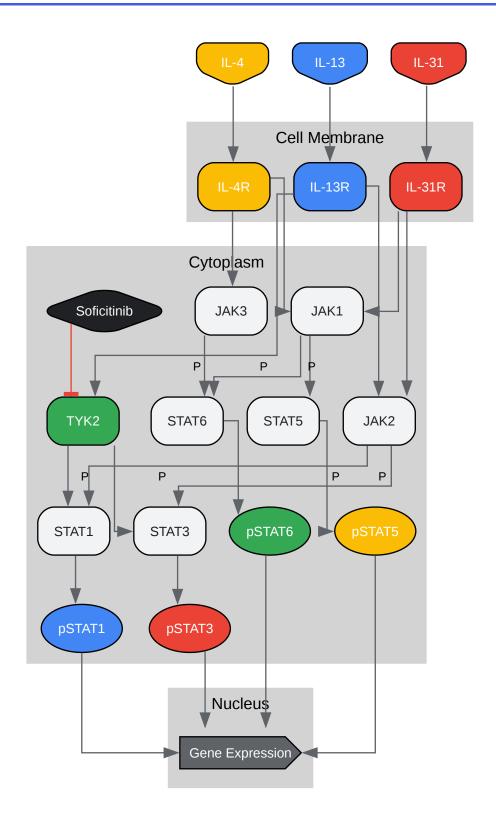
Soficitinib's mechanism of action centers on the inhibition of TYK2, thereby disrupting the downstream JAK-STAT signaling cascade initiated by specific cytokines. The primary biomarkers for assessing **Soficitinib**'s target engagement are the phosphorylated forms of STAT proteins (pSTATs).

The selection of appropriate cytokines for stimulation is critical for a targeted and informative assay. Based on the known signaling pathways involving TYK2 and the therapeutic indications for **Soficitinib**, the following cytokines are of particular interest:

- Interleukin-13 (IL-13): IL-13 is a key cytokine in type 2 inflammatory responses and its signaling has been shown to involve TYK2.[7][11] Upon binding to its receptor, IL-13 induces the phosphorylation of STAT1, STAT3, and STAT6.[7][11][12] Measuring the inhibition of IL-13-induced pSTATs is a direct way to assess Soficitinib's engagement with the TYK2 pathway.
- Interleukin-31 (IL-31): IL-31 is a cytokine known to be involved in pruritus and skin inflammation, key symptoms in atopic dermatitis. IL-31 signaling activates JAK1 and JAK2, leading to the phosphorylation of STAT1, STAT3, and STAT5.[3][13] While TYK2 is not the primary kinase, assessing the effect of Soficitinib on this pathway can provide insights into its selectivity and potential broader immunomodulatory effects.
- Interleukin-4 (IL-4): As a control for selectivity, IL-4 can be used. IL-4 primarily signals through the JAK1/JAK3-STAT6 pathway.[2][8] A selective TYK2 inhibitor like **Soficitinib** is expected to have a minimal effect on IL-4-induced STAT6 phosphorylation.

The following diagram illustrates the targeted signaling pathways:





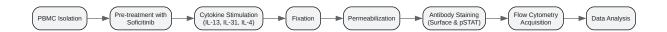
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Soficitinib Signaling Pathway



Experimental Workflow

The general workflow for assessing **Soficitinib** target engagement using phospho-flow cytometry involves isolating PBMCs, pre-treating the cells with **Soficitinib**, stimulating with a specific cytokine, followed by fixation, permeabilization, and staining with fluorescently labeled antibodies against cell surface markers and intracellular pSTAT proteins.



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Experimental Workflow Diagram

Detailed Experimental Protocol

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Soficitinib (dissolved in DMSO)
- Recombinant Human IL-13, IL-31, and IL-4
- Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)
- Phosphate-Buffered Saline (PBS)
- · Fluorescently conjugated antibodies:
 - Anti-CD3 (for T-cells)



- Anti-CD14 (for monocytes)
- Anti-CD19 (for B-cells)
- Anti-pSTAT1 (pY701)
- Anti-pSTAT3 (pY705)
- Anti-pSTAT5 (pY694)
- Anti-pSTAT6 (pY641)
- Isotype controls
- Flow cytometry tubes
- Flow cytometer

Protocol:

- Cell Preparation:
 - Thaw cryopreserved human PBMCs or isolate fresh PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
 - Wash the cells twice with complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).
 - Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
 - Aliquot 1 mL of the cell suspension into each flow cytometry tube.
- Soficitinib Pre-treatment:
 - Prepare serial dilutions of **Soficitinib** in complete RPMI medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
 - Include a vehicle control (DMSO at the same final concentration as the highest Soficitinib dose).



- Add the Soficitinib dilutions or vehicle control to the cell suspensions.
- Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
- · Cytokine Stimulation:
 - Prepare working solutions of recombinant human IL-13 (final concentration ~20 ng/mL),
 IL-31 (final concentration ~50 ng/mL), and IL-4 (final concentration ~20 ng/mL) in
 complete RPMI medium.
 - Add the respective cytokine to the pre-treated cell suspensions. Include an unstimulated control for each condition.
 - Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.
- Fixation:
 - Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to each tube.
 - Incubate for 10-15 minutes at 37°C.
 - Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
- Permeabilization:
 - Resuspend the cell pellets in ice-cold Permeabilization Buffer.
 - Incubate on ice for 30 minutes.
 - Wash the cells twice with PBS containing 1% BSA.
- Antibody Staining:
 - Prepare a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD19) and intracellular pSTATs (pSTAT1, pSTAT3, pSTAT5, pSTAT6) in PBS with 1% BSA.
 - Resuspend the permeabilized cell pellets in the antibody cocktail.

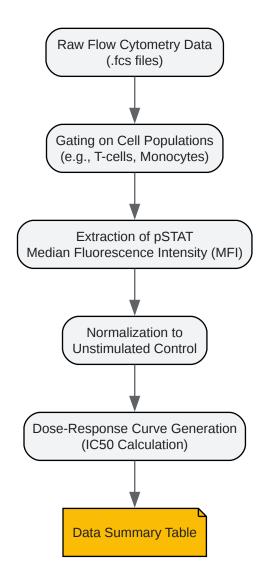


- Incubate for 30-60 minutes at room temperature in the dark.
- Wash the cells twice with PBS containing 1% BSA.
- Resuspend the final cell pellet in 300-500 μL of PBS for flow cytometry analysis.
- Flow Cytometry Acquisition:
 - Acquire the samples on a properly calibrated flow cytometer.
 - Collect a sufficient number of events (e.g., 50,000-100,000) for each sample to allow for robust statistical analysis of different cell populations.

Data Analysis and Presentation

The analysis of phospho-flow cytometry data involves gating on specific cell populations based on their surface marker expression, followed by quantifying the median fluorescence intensity (MFI) of the pSTAT signal within each population.





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Data Analysis Workflow

The quantitative data should be summarized in clear and concise tables for easy comparison. Below are example tables illustrating how the data can be presented.

Table 1: Inhibition of IL-13-induced STAT Phosphorylation by **Soficitinib** in T-cells (CD3+)



Soficitinib (nM)	% Inhibition of pSTAT1 (MFI)	% Inhibition of pSTAT3 (MFI)	% Inhibition of pSTAT6 (MFI)
0 (Vehicle)	0	0	0
0.1	15.2	12.8	18.5
1	45.7	40.1	50.2
10	85.3	80.5	88.9
100	95.1	92.6	96.4
1000	98.2	97.8	99.1
IC50 (nM)	~2.5	~3.0	~2.0

Table 2: Inhibition of IL-31-induced STAT Phosphorylation by Soficitinib in Monocytes (CD14+)

Soficitinib (nM)	% Inhibition of pSTAT1 (MFI)	% Inhibition of pSTAT3 (MFI)	% Inhibition of pSTAT5 (MFI)
0 (Vehicle)	0	0	0
0.1	8.1	10.5	5.3
1	25.4	30.2	18.9
10	60.8	65.7	45.1
100	80.2	85.4	70.3
1000	88.9	92.1	85.6
IC50 (nM)	~5.0	~4.5	~12.0

Table 3: Effect of Soficitinib on IL-4-induced STAT6 Phosphorylation in B-cells (CD19+)



Soficitinib (nM)	% Inhibition of pSTAT6 (MFI)
0 (Vehicle)	0
10	5.2
100	8.1
1000	12.5
IC50 (nM)	>1000

Conclusion

Phospho-flow cytometry provides a robust and quantitative method for assessing the target engagement of **Soficitinib** at the single-cell level. By measuring the inhibition of cytokine-induced STAT phosphorylation in relevant immune cell subsets, researchers can gain valuable insights into the potency and selectivity of this novel TYK2 inhibitor. The detailed protocol and data presentation guidelines provided in these application notes offer a comprehensive framework for conducting these studies, which are essential for the preclinical and clinical development of **Soficitinib**.

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